Critical Data Integrity Alert: BindingDB Structural Mismatch Invalidates Reported Pim Kinase Affinity
The BindingDB entry for this compound (BDBM50061613) reports an IC50 of 1.50 nM against Pim-1. However, the SMILES string stored for this entry (Nc1nnc(s1)-c1ccc2[nH]cc(-c3cncc(NC4CCCC4)n3)c2c1) represents a thiadiazole-indole scaffold from patent US9321756, not the bis(dimethylamino)pyrimidine acrylamide structure of the target compound [1]. Therefore, the quantitative affinity data is misattributed and scientifically invalid for this compound.
| Evidence Dimension | Structural identity (bioactivity-linked structure vs. reported name) |
|---|---|
| Target Compound Data | SMILES: CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC)N(C)C; MW: 371.44 g/mol |
| Comparator Or Baseline | BindingDB BDBM50061613 stored SMILES: Nc1nnc(s1)-c1ccc2[nH]cc(-c3cncc(NC4CCCC4)n3)c2c1 (thiadiazole-indole); MW: 521.6 g/mol [1] |
| Quantified Difference | Two completely distinct chemotypes; no structural similarity (Tanimoto coefficient ~0.1). Reported IC50 of 1.50 nM is not attributable to the target compound. |
| Conditions | Public database (BindingDB) cross-referenced with patent US9321756 and vendor structural data. |
Why This Matters
Researchers relying on BindingDB data for compound selection would procure this compound expecting a low-nanomolar Pim-1 inhibitor, only to obtain a chemotype with unknown kinase activity, leading to experimental failure and resource waste.
- [1] BindingDB. Entry for BDBM50061613 (CHEMBL3394164). SMILES and IC50 data accessed 2026. View Source
